molecular formula C22H20N2S2 B11273122 4-(4-Ethylphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole

4-(4-Ethylphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole

Cat. No.: B11273122
M. Wt: 376.5 g/mol
InChI Key: SKCJYURXSMUPFP-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two thiazole rings, each substituted with a 4-ethylphenyl group. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiazole ring. The reaction conditions often require refluxing in an inert atmosphere to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield thiazolidines.

Properties

Molecular Formula

C22H20N2S2

Molecular Weight

376.5 g/mol

IUPAC Name

4-(4-ethylphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole

InChI

InChI=1S/C22H20N2S2/c1-3-15-5-9-17(10-6-15)19-13-25-21(23-19)22-24-20(14-26-22)18-11-7-16(4-2)8-12-18/h5-14H,3-4H2,1-2H3

InChI Key

SKCJYURXSMUPFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=C(C=C4)CC

Origin of Product

United States

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